Rivastigmine - 123441-03-2

Rivastigmine

Catalog Number: EVT-292133
CAS Number: 123441-03-2
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rivastigmine is a therapeutic agent primarily used in the management of Alzheimer's disease (AD) and other cognitive impairments. It is a carbamate inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine, a neurotransmitter implicated in memory and learning processes. The drug is marketed under the trade name Exelon and has been the subject of extensive research to understand its pharmacodynamics, efficacy, and potential applications beyond its current use12345678910.

Donepezil

  • Compound Description: Donepezil is a cholinesterase inhibitor that is used to treat the symptoms of Alzheimer's disease. [] Like Rivastigmine, it works by increasing levels of acetylcholine in the brain. Donepezil is selective for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). []

Galantamine

  • Compound Description: Galantamine is another cholinesterase inhibitor used in the treatment of Alzheimer's disease. [] It also enhances cholinergic neurotransmission by inhibiting acetylcholinesterase.
  • Relevance: Similar to Rivastigmine, Galantamine works to improve cognitive function in Alzheimer's patients. [] Clinical trials have been conducted to compare the efficacy of Galantamine to both Rivastigmine and Donepezil. []

NAP 226-90

  • Compound Description: NAP 226-90 is the major active metabolite of Rivastigmine. [, ] It also exhibits cholinesterase inhibitory activity.
  • Relevance: As a metabolite of Rivastigmine, NAP 226-90 contributes to its pharmacological effects. [, ] Studies have investigated the relationship between plasma concentrations of NAP 226-90 and cognitive function in Alzheimer's patients. []

Diisopropylphosphorofluoridate (DFP)

  • Compound Description: DFP is an organophosphate compound that acts as a potent and irreversible cholinesterase inhibitor. []
  • Relevance: DFP served as a comparator to study the effects of neramexane on cholinesterase inhibition induced by different compounds, including Rivastigmine. [] While neramexane did not influence Rivastigmine-induced AChE inhibition, it did attenuate the inhibition caused by DFP. [] This difference highlights the varying pharmacological properties and mechanisms of action among different cholinesterase inhibitors.

Neramexane

  • Compound Description: Neramexane is an NMDA receptor antagonist being investigated as a potential therapeutic agent for Alzheimer's disease. []
  • Relevance: Research explored whether Neramexane would affect the AChE inhibition caused by Rivastigmine. [] Results showed that Neramexane did not alter Rivastigmine's inhibitory effect on AChE, suggesting that combining the two drugs might be a viable therapeutic strategy for addressing both cholinergic deficits and NMDA receptor overstimulation in Alzheimer's disease. []
Mechanism of Action

Rivastigmine exhibits its pharmacological effects by inhibiting acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain. This action enhances cholinergic transmission, which is beneficial in conditions where there is a deficit of cholinergic function, such as AD. Kinetic and structural studies have shown that rivastigmine carbamylates the active-site serine of acetylcholinesterase, leading to a disruption of the catalytic triad and a significant reduction in enzyme activity. The drug has a higher bimolecular rate constant for inhibition of human acetylcholinesterase compared to Torpedo californica acetylcholinesterase, indicating species-specific interactions1. Additionally, rivastigmine has been found to modify the α-secretase pathway, potentially influencing the processing of amyloid precursor protein (APP) and reducing the production of amyloid-β (Aβ) peptides, which are implicated in AD pathology4.

Applications in Various Fields

Alzheimer's Disease

Rivastigmine is widely used in the treatment of mild-to-moderate AD. It has been shown to lower Aβ levels and increase soluble APPα (sAPPα) levels, which parallel elevated synaptic markers and metabolic activity in degenerating neurons. This suggests a therapeutic mechanism where rivastigmine alters the relative activities of secretase pathways, favoring the non-amyloidogenic α-secretase pathway over the amyloidogenic β-secretase pathway2. Furthermore, rivastigmine has been shown to ameliorate cognitive and motor deficits induced by closed-head injury in mice, suggesting its potential in addressing the immediate and long-term sequelae of brain injury3.

Neuroprotection and Neuronal Repair

Studies have demonstrated that rivastigmine enhances nerve growth factor-induced neurite outgrowth in PC12 cells via sigma-1 and sigma-2 receptors, indicating its role in neuronal repair and neuroprotection. This effect is independent of its cholinesterase inhibitory activity and suggests that rivastigmine may contribute to neuronal repair in AD therapy5. Additionally, rivastigmine has been found to attenuate protein degradation and apoptotic neuronal death signaling, further supporting its neuroprotective properties6.

Vascular Dementia

Rivastigmine has shown promise in the treatment of subcortical vascular dementia. It appears to improve attention, executive function, apathy, and other behavioral deficits in patients with this condition. Although its effects in vascular dementia need to be confirmed in double-blind, placebo-controlled clinical trials, the drug's profile suggests potential utility7.

Modulation of Ion Channels

Research has revealed that rivastigmine can block voltage-activated K+ currents in dissociated rat hippocampal neurons. This action on ion channels may contribute to its therapeutic effects in AD, although the clinical significance of this finding is yet to be fully understood8.

Gastrointestinal Protection

Interestingly, rivastigmine has been shown to ameliorate gastric mucosal injury induced by indomethacin in rats. This protective effect is attributed to the activation of α7 nicotinic acetylcholine receptors and the inhibition of oxidative stress and apoptosis, demonstrating the drug's potential in gastrointestinal protection10.

Combination Therapy

The safety and tolerability of rivastigmine in combination with other AD treatments, such as memantine, have been assessed. Studies suggest that add-on therapy with memantine may ameliorate gastrointestinal side effects associated with orally administered cholinesterase inhibitors, indicating the feasibility of combination therapy in moderate AD9.

Properties

CAS Number

123441-03-2

Product Name

Rivastigmine

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1

InChI Key

XSVMFMHYUFZWBK-NSHDSACASA-N

SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C

Solubility

2.04e+00 g/L

Synonyms

(S)-N-ethyl-3-((1-dimethyl-amino)ethyl)-N-methylphenylcarbamate
713, ENA
713, SDZ ENA
ENA 713
ENA 713, SDZ
ENA-713
ENA713
Exelon
Hydrogen Tartrate, Rivastigmine
rivastigmine
Rivastigmine Hydrogen Tartrate
RivastigmineTartrate
SDZ ENA 713
Tartrate, Rivastigmine Hydrogen

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.